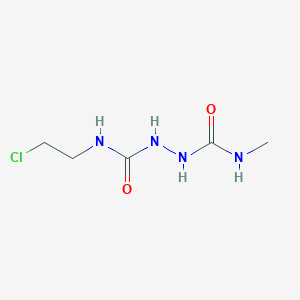
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group and a methylcarbamoylamino group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- typically involves the reaction of 2-chloroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine+methyl isocyanate→1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding amine and urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. This can result in various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)-3-(ethylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(propylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(butylcarbamoylamino)urea
Uniqueness
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is unique due to the presence of the methylcarbamoylamino group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
16813-41-5 |
|---|---|
Molekularformel |
C5H11ClN4O2 |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
InChI-Schlüssel |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
Kanonische SMILES |
CNC(=O)NNC(=O)NCCCl |
Synonyme |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















